molecular formula C11H16ClN B080505 4-Phenylpiperidine hydrochloride CAS No. 10272-49-8

4-Phenylpiperidine hydrochloride

Cat. No. B080505
CAS RN: 10272-49-8
M. Wt: 197.7 g/mol
InChI Key: UPZJLQCUYUTZIE-UHFFFAOYSA-N
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Description

4-Phenylpiperidine hydrochloride is a chemical compound that has attracted attention in various fields of research due to its structural properties and potential applications. It is a derivative of phenylpiperazine, a versatile scaffold used in medicinal chemistry for the development of compounds with therapeutic uses.

Synthesis Analysis

The synthesis of spiropiperidines, which are structurally related to 4-Phenylpiperidine, involves methodologies focusing on the construction of 2-, 3-, and 4-spiropiperidines. These methods are categorized based on the synthetic strategy, including the formation of the spiro-ring on a preformed piperidine ring and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

Phenylpiperazine derivatives, including 4-Phenylpiperidine, are recognized for their "druglikeness" and versatility as molecular templates in drug development, particularly for CNS disorders. Their molecular structure allows for significant diversification and optimization for various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Phenylpiperidine hydrochloride are influenced by its phenylpiperazine scaffold. This structure is a key element in the synthesis of various derivatives with potential pharmacokinetic and pharmacodynamic improvements. The chemical reactivity of the N-phenylpiperazine moiety can be modulated through adjustments in its basicity and substitution patterns, providing a foundation for diverse therapeutic applications (Maia, Tesch, & Fraga, 2012).

Scientific Research Applications

  • Inhibition of N-Nitrosamine Formation in Drug Products

    • Field : Pharmaceutical Sciences
    • Application : 4-Phenylpiperidine hydrochloride (4-PPHCl) is used as a model amine in the study of nitrosamine formation in drug products . Nitrosamines are potential mutagens and need to be controlled at nanogram levels in drug products .
    • Method : The study involves the reaction between vulnerable amines and a nitrosating agent, which is usually generated from nitrite . 4-PPHCl is chosen as the model amine due to its attributes: presence of a vulnerable secondary amine, high aqueous solubility, structural integrity towards degradation, presence of UV chromophore, crystalline high melting solid, commercial .
    • Results : The study demonstrates that the inhibition of nitrosamine formation in oral solid dosage forms is feasible with suitable inhibitors .
  • Synthesis and Pharmacological Applications of Piperidine Derivatives

    • Field : Organic Chemistry
    • Application : Piperidines, including 4-Phenylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Base Structure for Opioids

    • Field : Medicinal Chemistry
    • Application : 4-Phenylpiperidine is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
    • Method : The specific methods of application or experimental procedures vary depending on the specific opioid being synthesized. Generally, it involves various organic synthesis techniques .
    • Results : The opioids synthesized using 4-Phenylpiperidine as a base structure have been used in various therapeutic applications, including pain management .
  • CCR5 Antagonists

    • Field : Biochemistry
    • Application : Derivatives of 4-Phenylpiperidine are used as ligands of chemokine receptor 5 (CCR5) and inhibitors of HIV-1 .
    • Method : The specific methods of application or experimental procedures would involve biochemical techniques and assays to test the efficacy of the CCR5 antagonists .
    • Results : The results would include data on the efficacy of the CCR5 antagonists in inhibiting HIV-1 .
  • Glycogen Synthase Kinase-3β Inhibitors

    • Field : Biochemistry
    • Application : Derivatives of 4-Phenylpiperidine are used as glycogen synthase kinase-3β inhibitors .
    • Method : The specific methods of application or experimental procedures would involve biochemical techniques and assays to test the efficacy of the glycogen synthase kinase-3β inhibitors .
    • Results : The results would include data on the efficacy of the glycogen synthase kinase-3β inhibitors .
  • Cell Autophagy Inducers
    • Field : Biochemistry
    • Application : Derivatives of 4-Phenylpiperidine are used as cell autophagy inducers .
    • Method : The specific methods of application or experimental procedures would involve biochemical techniques and assays to test the efficacy of the cell autophagy inducers .
    • Results : The results would include data on the efficacy of the cell autophagy inducers .

Safety And Hazards

4-Phenylpiperidine may cause skin and eye irritation, and may cause respiratory tract irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZJLQCUYUTZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145467
Record name 4-Phenylpiperidinium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidine hydrochloride

CAS RN

10272-49-8
Record name 4-Phenylpiperidine hydrochloride
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Record name 4-Phenylpiperidinium chloride
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Record name 4-Phenylpiperidinium chloride
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Record name 4-phenylpiperidinium chloride
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Synthesis routes and methods I

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine hydrochloride (200 mg, 1.0 mmol) and 10% palladium-carbon (30 mg) were stirred in methanol (2 ml) for 19 hours in an atmosphere of hydrogen. The reaction solution was filtered and the resulting residue was thoroughly washed with methanol. Then the filtrate and washed solution were combined and evaporated under a reduced pressure to obtain 190 mg of the title compound (0.95 mmol, 93% in yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine hydrochloride (70 mg) was dissolved in methanol (1.4 ml), added with 10% palladium/carbon (35 mg) and stirred at 45° C. for 5 hours under hydrogen gas atmosphere. After insoluble matters were removed by filtration, the solvent was evaporated under reduced pressure to obtain 70.0 mg of the title compound. Yield: 99%.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step Two
Yield
99%

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